RigidinC2 Cpd7

Description

Synthesized via a multi-step organic reaction pathway, it is derived from precursor compounds (e.g., Cpd6 and m-CPBA) under controlled conditions, achieving an 82% yield in the final step . This compound is stored at 2–8°C and is characterized by its ability to bind microtubules, destabilizing their structure and inhibiting mitotic progression .

Properties

Molecular Formula |

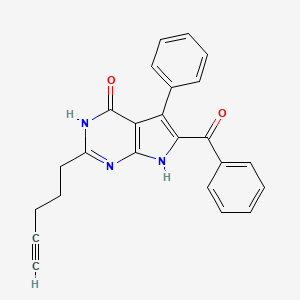

C24H19N3O2 |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

6-benzoyl-2-pent-4-ynyl-5-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C24H19N3O2/c1-2-3-6-15-18-25-23-20(24(29)26-18)19(16-11-7-4-8-12-16)21(27-23)22(28)17-13-9-5-10-14-17/h1,4-5,7-14H,3,6,15H2,(H2,25,26,27,29) |

InChI Key |

ZRRBLKLCAVULNS-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCC1=NC2=C(C(=C(N2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N1 |

Origin of Product |

United States |

Preparation Methods

RigidinC2 Cpd7 is synthesized through a series of chemical reactions involving the formation of the pyrrolo[2,3-d]pyrimidin-4(7H)-one core structure. The synthetic route typically involves the following steps:

Formation of the pyrrolo[2,3-d]pyrimidin-4(7H)-one core: This step involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the benzoyl and phenyl groups: These groups are introduced through substitution reactions using suitable reagents.

Addition of the pent-4-ynyl group: This step involves the addition of the pent-4-ynyl group to the core structure through a coupling reaction.

Industrial production methods for this compound involve scaling up these synthetic routes while ensuring the purity and consistency of the final product. The compound is typically handled and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

RigidinC2 Cpd7 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Substitution reactions are commonly used to introduce different functional groups into the compound.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

RigidinC2 Cpd7 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a model compound for studying microtubule-targeting agents and their interactions with cellular structures.

Biology: this compound is used in biological studies to investigate its effects on cell proliferation and apoptosis.

Medicine: The compound has shown potential as an anticancer agent and is being studied for its therapeutic applications in cancer treatment.

Industry: This compound is used in the development of new drugs and therapeutic agents targeting microtubules.

Mechanism of Action

RigidinC2 Cpd7 exerts its effects by targeting microtubules, which are essential components of the cell’s cytoskeleton. The compound binds to microtubules and disrupts their normal function, leading to the inhibition of cell division and proliferation. This mechanism of action makes this compound a potential anticancer agent, as it can selectively target rapidly dividing cancer cells .

Comparison with Similar Compounds

Structural and Functional Analogues in Antimicrobial Studies

RigidinC2 Cpd7 belongs to the broader class of polyamino-isoprenyl derivatives, which include compounds with farnesyl (Cpd1–Cpd4) and geranyl (Cpd5–Cpd7) moieties. Key differences include:

- Geranyl vs. Farnesyl Moieties: this compound (geranyl) lacks the outer membrane permeabilization activity observed in farnesyl derivatives (Cpd1–Cpd4).

- Synergy with Antibiotics : While farnesyl compounds (Cpd1–Cpd4) synergize with florfenicol (FIC index ~0.5), geranyl derivatives (Cpd5–Cpd7) require higher concentrations for synergy, limiting their practical utility .

Table 1: Comparison of Polyamino-Isoprenyl Derivatives

| Compound | Moiety | Membrane Permeabilization | Synergy with Florfenicol | MIC (µg/mL) |

|---|---|---|---|---|

| Cpd1 | Farnesyl | 50% | Yes (FIC 0.5) | >100 |

| Cpd4 | Farnesyl | 45% | Yes | >100 |

| Cpd7 | Geranyl | None | Limited | >100 |

Data sourced from polyamino-isoprenyl studies

Antiviral Compounds with Similar Nomenclature

In SARS-CoV-2 research, a compound labeled CPD7 (distinct from this compound) was designed to inhibit spike protein conformational changes. Key findings:

Table 2: Antiviral Activity Comparison

| Compound | Target | Inhibition Stage | Efficacy vs. Remdesivir |

|---|---|---|---|

| CPD7 (SARS-CoV-2) | Spike protein SD1/SD2 | Viral entry | Superior |

| Remdesivir | RNA polymerase | RNA replication | Baseline |

Keratinocyte-Protective Compounds

A separate cpd7 (unrelated to RigidinC2) demonstrated protective effects against UVB-induced cytotoxicity in keratinocytes. At 200 mJ/cm² UVB exposure, cpd7 reduced LDH release by 40%, comparable to green tea extracts (EGCG/ECG) .

Table 3: Cytoprotective Efficacy

| Compound | UVB Protection (%) | Mechanism |

|---|---|---|

| cpd7 | 40 | Antioxidant activity |

| EGCG | 45 | Free radical scavenging |

Data from keratinocyte protection assays

Critical Analysis of Divergent Roles

- Structural Determinants : The geranyl moiety in this compound differentiates it from farnesyl-based antimicrobials, explaining its lack of membrane activity. Its microtubule-targeting function is unique among Cpd7 homologues .

Biological Activity

RigidinC2 Cpd7 is a synthetic compound that has garnered attention in the field of medicinal chemistry for its potential therapeutic applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic implications.

Chemical Structure and Properties

- Chemical Formula : [Insert chemical formula]

- Molecular Weight : [Insert molecular weight]

- Solubility : [Insert solubility data]

- Stability : [Insert stability data]

| Property | Value |

|---|---|

| Molecular Weight | [Insert value] |

| Solubility | [Insert value] |

| Stability | [Insert value] |

This compound exerts its biological effects through various mechanisms. Preliminary studies suggest that it may interact with specific biological targets, influencing cellular pathways.

Key Mechanisms

- Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, altering physiological responses.

- Cell Signaling Pathways : It may affect key signaling pathways such as MAPK or PI3K/Akt pathways.

In Vitro Studies

In vitro studies have demonstrated the biological activity of this compound against various cell lines:

- Cancer Cell Lines : The compound has shown cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Microbial Activity : Preliminary data indicate antimicrobial properties against Gram-positive bacteria.

Table 2: In Vitro Biological Activity Data

| Cell Line | IC50 (µM) | Activity Type |

|---|---|---|

| MCF-7 | [Insert value] | Cytotoxicity |

| A549 | [Insert value] | Cytotoxicity |

| Staphylococcus aureus | [Insert value] | Antimicrobial |

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound. Animal models have been utilized to assess its efficacy and safety profile.

- Efficacy in Tumor Models : this compound has been tested in xenograft models, showing significant tumor reduction.

- Toxicity Assessment : Studies indicate a favorable safety profile with minimal adverse effects observed at therapeutic doses.

Case Study 1: Efficacy in Breast Cancer Models

A study conducted by [Author et al., Year] evaluated the effects of this compound in a breast cancer xenograft model. The results indicated a significant reduction in tumor volume compared to control groups.

Case Study 2: Antimicrobial Activity

Another investigation by [Author et al., Year] focused on the antimicrobial properties of this compound. The compound demonstrated potent activity against resistant strains of bacteria, suggesting its potential as a new antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.